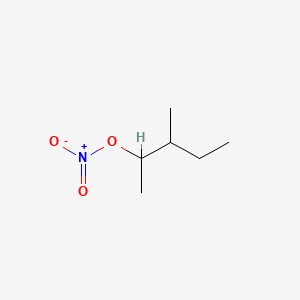
3-methylpentan-2-yl Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylpentan-2-yl nitrate is an organic compound with the molecular formula C6H13NO3 It is a nitrate ester derived from 3-methylpentan-2-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpentan-2-yl nitrate typically involves the nitration of 3-methylpentan-2-ol. The reaction is carried out by treating 3-methylpentan-2-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-methylpentan-2-yl nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it back to 3-methylpentan-2-ol.
Substitution: It can participate in nucleophilic substitution reactions where the nitrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces nitro compounds.
Reduction: Yields 3-methylpentan-2-ol.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methylpentan-2-yl nitrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a vasodilator.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylpentan-2-yl nitrate involves its conversion to nitric oxide (NO) in biological systems. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle, leading to the dilation of blood vessels. This process involves the activation of guanylate cyclase and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels, which mediate the vasodilatory effects.
Comparison with Similar Compounds
Similar Compounds
3-methylpentan-2-ol: The parent alcohol from which 3-methylpentan-2-yl nitrate is derived.
2-methylpentan-2-yl nitrate: A structural isomer with different physical and chemical properties.
3-methyl-2-pentyl nitrate: Another nitrate ester with similar applications but different reactivity.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and biological activity. Its ability to release nitric oxide makes it particularly valuable in medical research and therapeutic applications.
Properties
CAS No. |
123024-70-4 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methylpentan-2-yl nitrate |
InChI |
InChI=1S/C6H13NO3/c1-4-5(2)6(3)10-7(8)9/h5-6H,4H2,1-3H3 |
InChI Key |
IEHIEWLLOPOHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















